BIC1 -

BIC1

Catalog Number: EVT-255340
CAS Number:
Molecular Formula: C17H16N4S2
Molecular Weight: 340.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective inhibitor of the interaction between the BRD2 bromodomain and acetylated histone H4K12; Inhibitor of BRD2-Dependent Transcription; High Quality Biochemicals for Research Uses
Classification

BIC1 belongs to the category of transcriptional coactivators in plants. It is classified under proteins that interact with other key regulators of plant growth, including brassinosteroid signaling components and light-responsive transcription factors. Its interactions are crucial for integrating light and hormonal signals to facilitate adaptive growth responses.

Synthesis Analysis

The synthesis of BIC1 involves genetic engineering techniques typically used in plant molecular biology. The gene encoding BIC1 can be cloned into expression vectors that are then introduced into Arabidopsis thaliana or other plant systems through methods such as Agrobacterium-mediated transformation or biolistic methods.

Technical Details

  • Gene Cloning: The BIC1 gene is amplified using polymerase chain reaction (PCR) techniques and cloned into appropriate vectors.
  • Transformation: Agrobacterium tumefaciens is commonly used for transforming Arabidopsis plants with the recombinant plasmids.
  • Selection: Transgenic plants are selected using antibiotic resistance markers or fluorescence markers to ensure successful integration of the BIC1 gene.
Molecular Structure Analysis

BIC1's molecular structure has been characterized through various biochemical methods, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The protein contains a conserved cryptochrome-interacting domain, which is critical for its function in light signaling pathways.

Structural Features

  • Domains: BIC1 features a cryptochrome-interacting domain that facilitates its interaction with other proteins like BZR1 (Brassinosteroid Insensitive 1) and PIF4 (Phytochrome Interacting Factor 4).
  • Conformation: Structural studies suggest that BIC1 adopts a conformation that allows it to effectively bind to target transcription factors, thus modulating their activity.
Chemical Reactions Analysis

BIC1 is involved in several biochemical reactions that regulate gene expression related to plant growth. Its primary role is as a coactivator in transcriptional complexes.

Key Reactions

  • Transcription Activation: BIC1 interacts with BZR1 and PIF4 to promote the expression of brassinosteroid-responsive genes.
  • Feedback Mechanisms: It is part of a feedback loop where its expression can be modulated by light conditions, thus influencing its own regulatory effects on cryptochrome activity.
Mechanism of Action

BIC1 functions primarily as a transcriptional coactivator. It enhances the activity of other transcription factors by stabilizing their binding to DNA and facilitating the recruitment of additional co-factors necessary for transcription initiation.

Detailed Mechanism

  • Binding Interactions: BIC1 binds to the transcription factors BZR1 and PIF4, forming a complex that associates with specific gene promoters.
  • Gene Regulation: This complex promotes the expression of genes involved in hypocotyl elongation and other growth responses, integrating signals from both light and brassinosteroids.
Physical and Chemical Properties Analysis

BIC1 exhibits specific physical and chemical properties relevant to its function:

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: The protein has an isoelectric point that allows it to remain soluble under physiological conditions.
  • Stability: BIC1 maintains structural integrity across a range of pH levels typical in plant cellular environments.
Applications

BIC1 has significant implications for agricultural biotechnology and plant sciences. Understanding its function can lead to advancements in crop improvement strategies, particularly those aimed at enhancing growth under varying light conditions or stress environments.

Scientific Applications

  • Crop Engineering: Manipulation of BIC1 expression could lead to crops with improved growth rates or stress resistance.
  • Research Tool: BIC1 serves as a model for studying the interactions between light signaling pathways and hormonal regulation in plants.
  • Biotechnological Innovations: Insights gained from studying BIC1 can inform breeding programs aimed at developing plants better suited for changing climate conditions.
Molecular Mechanisms of BIC1 in Transcriptional Regulation

BIC1 as a Transcriptional Coactivator in Plant Signaling Pathways

Interaction with BZR1 and PIF4 Transcription Factors

Blue-light inhibitor of cryptochromes 1 (BIC1) functions as a critical molecular bridge integrating brassinosteroid (BR) and light signaling pathways through direct physical interactions with key transcription factors. Experimental validation using firefly luciferase complementation imaging (LCI) assays in Nicotiana benthamiana leaves demonstrated that BIC1 strongly interacts with BRASSINAZOLE-RESISTANT 1 (BZR1), a master regulator of BR signaling. This interaction was further confirmed through multiple orthogonal approaches: Bimolecular Fluorescence Complementation (BiFC) assays visualized nuclear-localized fluorescence signals when nYFP-BZR1 and cYFP-BIC1 constructs were co-expressed, while in vitro pull-down assays established that glutathione-S-transferase (GST)-BIC1 fusion proteins specifically bind maltose-binding protein (MBP)-BZR1 but not MBP alone [1] [2].

Concurrently, BIC1 physically associates with PHYTOCHROME-INTERACTING FACTOR 4 (PIF4), a basic helix-loop-helix (bHLH) transcription factor central to light signaling and thermomorphogenesis. This ternary interaction network—BIC1-BZR1-PIF4—forms a transcriptional activation module that interdependently regulates shared target genes. Chromatin immunoprecipitation (ChIP) assays revealed that BIC1 enrichment at target promoters requires the presence of both BZR1 and PIF4, indicating mutual dependency for genomic binding [1] [2]. Notably, this interaction mechanism is evolutionarily conserved, as evidenced by the demonstrated binding between TaBIC1 and TaBZR1 in bread wheat (Triticum aestivum), highlighting its functional significance across monocot and dicot plants [1] [6].

Table 1: Experimental Evidence for BIC1-Transcription Factor Interactions

Interaction PartnerExperimental MethodKey FindingsBiological Context
BZR1Luciferase Complementation (LCI)Strong interaction signal in N. benthamiana leavesBR signaling pathway
BZR1Bimolecular Fluorescence (BiFC)Nuclear fluorescence confirms in planta interactionCellular localization
BZR1In vitro Pull-downGST-BIC1 binds MBP-BZR1 but not MBP controlDirect physical interaction
PIF4Chromatin ImmunoprecipitationCo-occupancy at target promoters; interdependent bindingTranscriptional synergy
TaBZR1 (wheat)Interaction assaysConservation of BIC1-BZR1 binding in monocotsEvolutionary significance

Synergistic Activation of BR-Responsive Genes

BIC1 orchestrates a synergistic amplification of brassinosteroid-responsive gene expression by coactivating BZR1 and PIF4. Genetic analyses in Arabidopsis demonstrate that BIC1 loss-of-function mutants exhibit attenuated BR signaling and reduced hypocotyl elongation—phenotypes characteristic of compromised BR responses. Conversely, BIC1 overexpression hyperactivates BR-dependent growth pathways [1] [2].

Mechanistically, BIC1 enhances the transcriptional activity of the BZR1-PIF4 complex by facilitating interdependent promoter occupancy. ChIP-seq analyses reveal that BIC1, BZR1, and PIF4 co-occupy promoters of shared target genes involved in cell elongation and hormone signaling. Notably, PIF4 itself is a target of this activation module, establishing a positive feedback loop that amplifies PIF4 expression and reinforces growth responses. Key genes synergistically activated include:

  • Expansins (EXP): Encoding cell wall-loosening enzymes driving hypocotyl elongation
  • YUC8: A key auxin biosynthesis gene integrating BR and auxin signaling
  • PACLOBUTRAZOL RESISTANCE (PRE1): A direct regulator of cell elongation [1] [6] [9].

This synergy is functionally interdependent: CRISPR-Cas9-mediated knockout of BZR1 or PIF4 abolishes BIC1-mediated gene activation, confirming that BIC1 cannot operate independently of these transcription factors. The coactivator function of BIC1 thus lies in stabilizing the BZR1-PIF4-DNA complex and potentiating its transactivation capacity rather than autonomous DNA binding [2] [9].

Table 2: Key Target Genes Synergistically Activated by the BIC1-BZR1-PIF4 Module

Target GeneFunctionActivation MechanismBiological Output
PIF4bHLH transcription factorPositive feedback autoregulationEnhanced light/BR signaling
EXP1/EXP8Cell wall loosening enzymesDirect promoter binding by ternary complexHypocotyl/cell elongation
YUC8Auxin biosynthesis enzymeCooperative transactivationAuxin-BR crosstalk
PRE1Helix-loop-helix DNA-binding proteinChromatin remodeling at promoterCell expansion

Role in Chromatin Remodeling and Promoter Association

Beyond stabilizing transcription factor complexes, BIC1 facilitates epigenetic modifications that render target promoters accessible for activation. The BIC1-BZR1-PIF4 module recruits ATP-dependent chromatin remodeling complexes to nucleosome-occupied regulatory regions of BR-responsive genes. This recruitment initiates nucleosome sliding—an ATP-hydrolysis-dependent process that repositions nucleosomes along DNA to expose previously obscured transcription factor binding sites [7] [8].

Concurrently, BIC1-associated complexes facilitate histone modifications associated with transcriptional activation. Histone acetyltransferases (HATs) catalyze H3K14 and H4K5 acetylation at target promoters, reducing DNA-histone affinity and promoting an "open" chromatin conformation. Complementarily, histone methyltransferases deposit H3K4me3 marks—a signature of active promoters—while suppressing repressive marks like H3K27me3 [7] [8]. These modifications are interdependent with BZR1/PIF4 binding, as demonstrated by ChIP-re-ChIP experiments showing simultaneous occupancy of BIC1 and histone modifiers at EXP and YUC promoters [1] [2].

Table 3: Chromatin Remodeling Mechanisms Facilitated by BIC1-Associated Complexes

Remodeling MechanismMolecular ComponentsFunctional OutcomeTarget Gene Example
Nucleosome slidingSWI/SNF ATPase complexesExposure of BZR1/PIF4 binding sitesEXP1, PRE1
Histone acetylationHAT complexes (e.g., p300/CBP)Reduced nucleosome stability; chromatin openingYUC8, PIF4
Histone methylationH3K4 methyltransferases (e.g., TrxG)Establishment of active promoter marksEXP8, SAUR-AC1
Histone variant exchangeH2A.Z depositionNucleosome destabilizationCell elongation-related genes

The temporal dynamics of chromatin remodeling are tightly coupled to BR signaling. Upon BR perception, dephosphorylated BZR1 accumulates in the nucleus and recruits BIC1 to target loci. This recruitment coincides with peak chromatin accessibility, as measured by ATAC-seq, within 30–60 minutes of BR treatment. BIC1 knockout lines show significantly reduced chromatin accessibility at these loci, confirming its indispensability for remodeling [2] [6] [8]. This epigenetic reprogramming establishes a permissive chromatin landscape enabling sustained expression of growth-related genes, thereby optimizing plant adaptation to environmental light conditions.

Properties

Product Name

BIC1

IUPAC Name

1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methylbenzimidazole-2-thione

Molecular Formula

C17H16N4S2

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C17H16N4S2/c1-20-14-8-4-5-9-15(14)21(17(20)22)10-11-23-16-18-12-6-2-3-7-13(12)19-16/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

KDPSGIFCBZTBEZ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3

Synonyms

1-[2-(1H-Benzimidazol-2-ylthio)ethyl]-1,3-dihydro-3-methyl-2H-benzimidazole-2-thione;                              BRD2-interactive compound-1

Canonical SMILES

CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3

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